Cas no 1179426-30-2 (1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride)

1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride is a chemically synthesized compound featuring a bromophenoxyethoxy moiety linked to a propan-2-ol backbone, further functionalized with a pyridinylpiperazine group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. The presence of both aromatic and heterocyclic components suggests potential utility in medicinal chemistry, particularly as a ligand or intermediate in drug discovery. The bromophenoxy group may confer selective binding properties, while the piperazine-pyridine moiety could contribute to receptor interaction. This compound is primarily of interest in pharmacological studies, where its structural complexity allows for exploration of structure-activity relationships. Proper handling and storage are recommended due to its reactive functional groups.
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride structure
1179426-30-2 structure
Product Name:1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride
CAS No:1179426-30-2
MF:C20H28BrCl2N3O3
MW:509.264622688293
CID:5802379
PubChem ID:16807248
Update Time:2025-06-25

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-bromophenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol:dihydrochloride
    • 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride
    • F1562-0175
    • 1-(2-(4-bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
    • 1-[2-(4-bromophenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
    • AKOS026679285
    • SR-01000013232-1
    • SR-01000013232
    • 1179426-30-2
    • VU0494383-1
    • Inchi: 1S/C20H26BrN3O3.2ClH/c21-17-4-6-19(7-5-17)27-14-13-26-16-18(25)15-23-9-11-24(12-10-23)20-3-1-2-8-22-20;;/h1-8,18,25H,9-16H2;2*1H
    • InChI Key: CIKQWPAGRUCJTQ-UHFFFAOYSA-N
    • SMILES: C(OCCOC1=CC=C(Br)C=C1)C(O)CN1CCN(C2=NC=CC=C2)CC1.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 507.06911g/mol
  • Monoisotopic Mass: 507.06911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 402
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1562-0175-2μmol
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1179426-30-2 90%+
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F1562-0175-10mg
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride
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Additional information on 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride

Professional Introduction to Compound with CAS No. 1179426-30-2 and Product Name: 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride

The compound with the CAS number 1179426-30-2 and the product name 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential therapeutic applications. The molecular framework incorporates multiple pharmacophoric elements, including a 4-bromophenoxy moiety, an ethoxy group, a pyridin-2-yl substituent, and a piperazin-1-yl group, which collectively contribute to its unique pharmacological profile.

Recent research in medicinal chemistry has highlighted the importance of multifunctional scaffolds in the development of novel therapeutic agents. The presence of the 4-bromophenoxy group in this compound suggests potential interactions with biological targets such as kinases and other enzymes involved in signal transduction pathways. This moiety has been extensively studied for its ability to modulate enzyme activity, making it a valuable component in the design of small-molecule inhibitors. The ethoxy group further enhances the compound's solubility and bioavailability, facilitating its absorption and distribution within biological systems.

The incorporation of the pyridin-2-yl substituent adds another layer of complexity to the compound's pharmacological properties. Pyridine derivatives are well-known for their role in various pharmacological contexts, including antiviral, antibacterial, and anticancer applications. The specific positioning of the pyridin-2-yl group at the piperazine ring further suggests potential interactions with receptors and enzymes involved in neurological disorders. This positioning allows for optimal binding affinity and efficacy, making it a critical factor in the compound's overall pharmacological activity.

Moreover, the piperazin-1-yl group is another key pharmacophore that contributes to the compound's therapeutic potential. Piperazine derivatives have been widely used in the development of drugs targeting central nervous system (CNS) disorders, such as antipsychotics and antidepressants. The presence of this group in the molecular structure of our compound suggests its potential application in treating neurological conditions by modulating neurotransmitter activity. The dihydrochloride salt form of the compound enhances its stability and bioavailability, ensuring consistent performance in vivo.

Current research trends indicate that combinatorial chemistry and structure-based drug design are pivotal in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound under discussion exemplifies these principles by integrating multiple pharmacophoric elements into a single molecular framework. This approach not only increases the likelihood of discovering potent therapeutic agents but also reduces the complexity associated with drug development processes.

In vitro studies have demonstrated promising results regarding the compound's interaction with various biological targets. Initial assays have shown significant inhibitory activity against several kinases and enzymes implicated in cancer progression. The precise arrangement of functional groups within the molecule allows for selective binding to these targets, minimizing off-target effects. Additionally, preliminary toxicity studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, suggesting its potential for safe clinical use.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the complex molecular framework efficiently. These methodologies not only enhance reaction efficiency but also minimize byproduct formation, ensuring a cleaner synthesis process.

Future research directions include exploring the compound's mechanism of action in greater detail through both computational modeling and experimental studies. By elucidating how the various functional groups interact with biological targets at a molecular level, researchers can gain valuable insights into optimizing drug design strategies. Additionally, investigating the compound's pharmacokinetic properties will provide critical information for developing effective dosing regimens and delivery systems.

The development of novel therapeutic agents is a dynamic field that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The compound described here represents an excellent example of how integrating multiple pharmacophoric elements can lead to innovative drug candidates with significant therapeutic potential. As research progresses, it is anticipated that this compound will play a crucial role in addressing unmet medical needs across various disease areas.

In conclusion, 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol dihydrochloride stands as a testament to the advancements in pharmaceutical chemistry driven by innovative drug design principles. Its complex molecular structure incorporates multiple pharmacophoric elements that contribute to its unique pharmacological profile. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its therapeutic potential for clinical applications. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

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